molecular formula C11H8Cl2N2O2 B1470225 1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1369066-17-0

1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid

Cat. No. B1470225
M. Wt: 271.1 g/mol
InChI Key: HFDGGUHTVDXJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Derivatives : Research on 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, reveals methods for their synthesis using metallic derivatives of imidazole and phosphorus halides. These derivatives exhibit a wide range of biological activities due to their structural diversity. Imidazole derivatives, such as those related to "1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid," are highlighted for their insecticidal, anti-blastic, sugar-lowering, and neurodegenerative activities among others. The synthesis process often involves cross-coupling reactions facilitated by palladium catalysts, offering pathways to develop new compounds with significant pharmacological potential (Abdurakhmanova et al., 2018).

Antitumor Applications : Imidazole derivatives have been extensively reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole derivatives show promise in preclinical testing for cancer treatment. The structural versatility of imidazole derivatives makes them a valuable asset in the search for new antitumor drugs (Iradyan et al., 2009).

Environmental Applications

Wastewater Treatment : The treatment of wastewater from the pesticide industry, which often contains toxic pollutants like dichlorophenols, has been studied to identify effective remediation methods. Biological processes and granular activated carbon are highlighted for their efficiency in removing such compounds, potentially leading to the development of more sustainable wastewater management strategies (Goodwin et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate safety measures5.


Future Directions

The future directions in the study of such compounds could involve exploring their potential biological activities, developing more efficient synthesis methods, and studying their behavior in various chemical reactions.


Please note that this information is quite general and may not apply directly to “1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid”. For a comprehensive analysis of this specific compound, more detailed study and research would be required.


properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-7(3-9(8)13)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGGUHTVDXJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dichlorophenyl)methyl]-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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